2-Isopropoxy-3-methylbenzaldehyde

Description

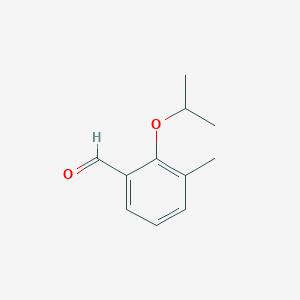

2-Isopropoxy-3-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an isopropoxy group at the 2-position and a methyl group at the 3-position. This compound is of interest in organic synthesis due to the steric and electronic effects imparted by its substituents. The isopropoxy group contributes to lipophilicity and steric hindrance, while the methyl group enhances electron-donating effects, influencing reactivity in nucleophilic additions or condensation reactions.

Properties

IUPAC Name |

3-methyl-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBGIGBXXPTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678836 | |

| Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532965-67-6 | |

| Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Isopropoxy-3-methylbenzoic acid.

Reduction: 2-Isopropoxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Isopropoxy-3-methylbenzaldehyde is utilized as a key intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of various pharmaceutical agents and fine chemicals due to its versatile reactivity.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products/Applications |

|---|---|---|

| Aldol Condensation | Reacts with ketones or aldehydes | β-hydroxy aldehydes |

| Mannich Reaction | Forms β-amino carbonyl compounds | Potential drug candidates |

| Reduction Reactions | Converts to alcohols or amines | Various pharmaceutical applications |

Pharmaceutical Applications

Potential Therapeutic Uses

Recent studies have indicated that derivatives of aromatic aldehydes, including this compound, can exhibit significant biological activity. This compound may have potential applications in treating inflammatory conditions and skin disorders.

Case Study: Dermatological Applications

A patent outlines the use of aromatic aldehydes, including this compound, in topical formulations aimed at treating dermatological conditions such as psoriasis and acne. The effectiveness was demonstrated through various tests measuring the reduction of inflammatory markers like prostaglandin E2 (PGE2) in skin cells exposed to inflammatory stimuli .

Cosmetic Applications

Active Ingredient in Cosmetic Formulations

The compound has been explored for use in cosmetic products due to its potential anti-inflammatory properties. Its incorporation into formulations can help address skin issues related to UV exposure and other irritants.

Case Study: Topical Formulations

Research has shown that cosmetic formulations containing aromatic aldehydes can provide relief from UV-induced inflammation and enhance skin barrier function . These formulations are designed to deliver active ingredients effectively through the skin, targeting specific conditions.

Investigating Biological Properties

The biological activity of this compound has been a subject of interest, particularly regarding its effects on various cellular pathways.

Table 2: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on substituent positioning , functional group variations , and reactivity trends among structurally related benzaldehyde derivatives.

Table 1: Structural Comparison of 2-Isopropoxy-3-methylbenzaldehyde with Analogues

Key Observations:

Substituent Positioning: The 2-isopropoxy group in the target compound creates significant steric hindrance, which may slow reaction kinetics compared to analogs like 2-methoxy-4-methylbenzaldehyde .

Functional Group Effects :

- Methoxy vs. Isopropoxy : Methoxy groups (e.g., in 3-methoxy-2-(propan-2-yloxy)benzaldehyde ) enhance electron donation via resonance, whereas isopropoxy groups prioritize steric effects and lipophilicity .

- Methyl vs. Chloro/Hydroxy : Methyl substituents (as in the target compound) are electron-donating, while chloro or hydroxy groups (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde ) increase polarity and reactivity in redox reactions .

Biological Relevance: Analogs with hydroxy or methoxy groups (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) exhibit notable antimicrobial and antioxidant activities due to hydrogen-bonding capabilities . In contrast, the target compound’s isopropoxy and methyl groups may favor applications in lipophilic drug delivery systems.

Biological Activity

2-Isopropoxy-3-methylbenzaldehyde (CAS Number: 532965-67-6) is an organic compound that has garnered attention for its potential biological activities. This compound features an isopropoxy group and a methyl group attached to a benzaldehyde core, which contributes to its unique chemical properties and reactivity.

Structure and Functional Groups

The molecular structure of this compound includes:

- Aldehyde Group : Responsible for its reactivity in various chemical transformations.

- Isopropoxy Group : Enhances solubility and may influence biological interactions.

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : Converts the aldehyde group into a carboxylic acid (2-Isopropoxy-3-methylbenzoic acid).

- Reduction : Converts the aldehyde into an alcohol (2-Isopropoxy-3-methylbenzyl alcohol).

- Substitution : The isopropoxy group can be replaced with other functional groups under appropriate conditions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-Isopropoxy-3-methylbenzoic acid |

| Reduction | 2-Isopropoxy-3-methylbenzyl alcohol |

| Substitution | Various substituted derivatives |

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. Its aldehyde functionality may facilitate interactions that lead to biological effects, including anti-inflammatory and analgesic properties.

Case Studies and Research Findings

- Anti-inflammatory Effects : Research indicates that aromatic aldehydes, including this compound, exhibit significant anti-inflammatory activity. In a study examining the effects on dermal fibroblasts, this compound was shown to modulate the expression of pro-inflammatory cytokines, such as interleukin 1 (IL-1) and prostaglandin E2 (PGE) levels .

- Therapeutic Applications : The compound has been investigated as a potential therapeutic agent for inflammatory diseases. A patent describes its use in formulations aimed at treating conditions like dermatitis and other inflammatory skin disorders by modulating specific inflammatory pathways .

- Comparative Studies : In comparative studies with other aromatic aldehydes, this compound demonstrated unique efficacy profiles in reducing inflammation markers in response to stimuli such as UV light and phorbol esters .

Table 2: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.